6-Benzyl-2-methylpyrimidin-4-ol
Overview
Description
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about the compound’s appearance and odor.
Synthesis Analysis
This involves a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the sequence of chemical reactions.Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds under various conditions.Physical And Chemical Properties Analysis
This involves studying properties such as solubility, melting point, boiling point, density, refractive index, and specific rotation. The compound’s chemical stability and reactivity would also be studied.Scientific Research Applications
Synthesis and Structural Analysis
A significant area of research involves the synthesis of derivatives from 6-Benzyl-2-methylpyrimidin-4-ol and their structural elucidation using advanced techniques. Studies have reported the synthesis of compounds like 2-amino-6-methylpyrimidin-4-yl benzenesulfonate (AMPBS) and 2,6-diaminopyrimidin-4-yl benzenesulfonate (DAPBS) through O-benzenesulfonylation. These compounds were characterized by single-crystal X-ray diffraction (SC-XRD), revealing key intermolecular interactions that contribute to their structural stability. Quantum chemical studies, including density functional theory (DFT) and time-dependent DFT, have provided insights into their optimized geometry, natural bond orbitals (NBOs), frontier molecular orbitals (FMOs), and nonlinear optical (NLO) properties, demonstrating excellent agreement with experimental data and highlighting their potential NLO applications (Ali et al., 2020).
Antimicrobial Activity
Research on the antimicrobial properties of derivatives synthesized from 6-Benzyl-2-methylpyrimidin-4-ol has yielded promising results. Substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl) benzamide derivatives exhibited significant antibacterial and antifungal activities against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The presence of specific moieties like [3-hydrophenyl], [3-chlorophenyl], and [4-nitrophenyl] in these compounds has been associated with enhanced antimicrobial efficacy, comparable to standard drugs like Streptomycin and Amphotericin-B (Vijaya Laxmi et al., 2019).
Computational Studies and Theoretical Insights
Further investigations have employed computational and theoretical approaches to understand the properties and behaviors of 6-Benzyl-2-methylpyrimidin-4-ol derivatives. Studies encompassing DFT, natural bond orbital (NBO) analysis, and frontier molecular orbital (FMO) analysis have shed light on the compounds' stability, reactivity, and electronic properties. These insights are crucial for predicting the compounds' suitability for various applications, including their potential in NLO technologies (Ali et al., 2021).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. Information on how to safely handle and store the compound would also be included.
Future Directions
This involves discussing potential future research directions. This could include potential applications of the compound, modifications that could be made to the compound to enhance its properties, and unanswered questions that could be the focus of future research.
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properties
IUPAC Name |
4-benzyl-2-methyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9-13-11(8-12(15)14-9)7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHQHVWIZQHFJIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Benzyl-2-methylpyrimidin-4-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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